3-(9H-Fluoren-2-YL)but-2-enal

Description

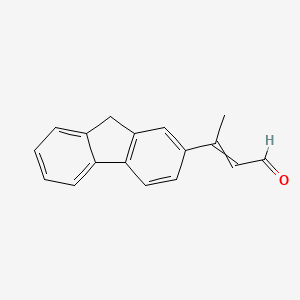

Structure

2D Structure

3D Structure

Properties

CAS No. |

919301-83-0 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

3-(9H-fluoren-2-yl)but-2-enal |

InChI |

InChI=1S/C17H14O/c1-12(8-9-18)13-6-7-17-15(10-13)11-14-4-2-3-5-16(14)17/h2-10H,11H2,1H3 |

InChI Key |

NAMZTBPJXBMIJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 9h Fluoren 2 Yl but 2 Enal

Electrophilic and Nucleophilic Reactivity of the Aldehyde Functionality

The aldehyde group in 3-(9H-Fluoren-2-YL)but-2-enal is a primary site for both electrophilic and nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. This can lead to 1,2-addition reactions where the nucleophile adds directly to the carbonyl carbon. Strong nucleophiles, such as organometallic reagents like Grignard reagents and organolithium compounds, typically favor this mode of addition.

Conversely, the carbonyl oxygen possesses lone pairs of electrons, rendering it nucleophilic and basic. It can be protonated by strong acids, which enhances the electrophilicity of the carbonyl carbon and can catalyze addition reactions.

Furthermore, the aldehyde can be converted into other functional groups. For instance, oxidation of the aldehyde group, typically using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would yield the corresponding carboxylic acid. Reduction of the aldehyde, on the other hand, can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the aldehyde to the corresponding primary alcohol. More selective reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can selectively reduce the aldehyde in the presence of the carbon-carbon double bond. rsc.org

The aldehyde functionality can also participate in condensation reactions. For example, it can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. nih.gov These reactions are often reversible and can be catalyzed by acid or base.

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition (1,2-addition) | Grignard Reagents (RMgX), Organolithium (RLi) | Secondary Alcohol |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄, 9-BBN | Primary Alcohol |

| Imine Formation | Primary Amine (RNH₂) | Imine |

| Enamine Formation | Secondary Amine (R₂NH) | Enamine |

Reactivity of the α,β-Unsaturated System

The conjugation of the carbon-carbon double bond with the carbonyl group in this compound creates a reactive α,β-unsaturated system. This conjugation results in delocalization of π-electrons across the O=C-C=C framework, leading to electrophilic character at both the carbonyl carbon (C-1) and the β-carbon (C-3). This dual reactivity allows for both 1,2-addition and 1,4-addition (conjugate addition) reactions.

The Michael addition, a classic example of a 1,4-conjugate addition, is a key reaction of α,β-unsaturated carbonyl compounds. wikipedia.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). wikipedia.org For this compound, this would involve the attack of a nucleophile at the carbon atom to which the fluorenyl group is attached.

A wide range of nucleophiles can act as Michael donors. These include "soft" nucleophiles such as enolates, amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.com The reaction is typically catalyzed by a base, which deprotonates the Michael donor to generate the active nucleophile.

The steric hindrance imposed by the bulky 9H-fluoren-2-yl group at the β-position might influence the rate and feasibility of the Michael addition. However, the electronic-withdrawing nature of the fluorenyl group can enhance the electrophilicity of the β-carbon, potentially facilitating the reaction. Asymmetric Michael additions can also be achieved using chiral catalysts, leading to the formation of products with a new stereocenter at the β-carbon. rsc.org

| Michael Donor (Nucleophile) | Product Type |

| Enolates (from ketones, esters, etc.) | 1,5-Dicarbonyl Compound |

| Amines (Primary or Secondary) | β-Amino Aldehyde |

| Thiols | β-Thioether Aldehyde |

| Organocuprates (R₂CuLi) | β-Alkylated Aldehyde |

| Nitroalkanes | γ-Nitro Aldehyde |

The α,β-unsaturated aldehyde system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a dienophile. chemistrysteps.com In a typical Diels-Alder reaction, the dienophile reacts with a conjugated diene in a concerted [4+2] cycloaddition to form a six-membered ring. libretexts.org

The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing aldehyde group. The reaction would involve the C=C double bond of the butenal moiety. The presence of the bulky fluorenyl group could introduce significant steric hindrance, potentially influencing the stereoselectivity (endo/exo selectivity) of the cycloaddition. chemistrysteps.com

Beyond the Diels-Alder reaction, α,β-unsaturated aldehydes can also undergo other types of cycloadditions, such as [2+2] cycloadditions with alkenes or nitroalkenes, and 1,3-dipolar cycloadditions with dipoles like nitrones, to form four- and five-membered rings, respectively. researchgate.netoup.com The specific reaction pathway and product would depend on the reacting partner and the reaction conditions.

| Reaction Type | Reactant | Product Type |

| Diels-Alder [4+2] Cycloaddition | Conjugated Diene | Substituted Cyclohexene |

| [2+2] Cycloaddition | Alkene, Nitroalkene | Substituted Cyclobutane |

| 1,3-Dipolar Cycloaddition | Nitrone | Isoxazolidine |

Michael Addition Reactions

Transformations Involving the 9H-Fluoren-2-yl Unit

The fluorene (B118485) ring system itself is a site of reactivity, offering opportunities for further functionalization of the molecule.

The methylene (B1212753) bridge (C-9) of the fluorene ring is a particularly reactive site. The C9-H bonds are weakly acidic (pKa ≈ 22.6 in DMSO), and deprotonation with a strong base, such as an alkoxide or an organolithium reagent, generates the stable, aromatic fluorenyl anion. wikipedia.org This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the 9-position. wikipedia.org

Furthermore, the 9-position is susceptible to oxidation. A variety of oxidizing agents, including air in the presence of a base like potassium hydroxide (B78521) (KOH) or catalysts like nanoporous gold/silver, can oxidize the methylene group to a carbonyl group, yielding the corresponding 9-fluorenone (B1672902) derivative. nih.govsemanticscholar.orgrsc.org

| Reaction Type | Reagent(s) | Product at 9-Position |

| Deprotonation/Alkylation | 1. Strong Base (e.g., BuLi) 2. Electrophile (e.g., RX) | Substituted Methylene |

| Oxidation | O₂, KOH or npAu/Ag | Carbonyl (Fluorenone) |

| Substitution | Halogenating agents (e.g., NCS, NBS) | Halogenated Methylene |

The benzene (B151609) rings of the fluorene moiety can undergo electrophilic aromatic substitution reactions. Fluorene is generally more reactive towards electrophiles than benzene or biphenyl (B1667301). quora.com The position of substitution is directed by the existing substituent. The butenal side chain at the 2-position is an electron-withdrawing group, which would direct incoming electrophiles primarily to the meta positions relative to its point of attachment (e.g., C-1, C-3, C-6, and C-8). Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation.

Nucleophilic aromatic substitution (SNAr) on the fluorene ring is also possible, particularly if the ring is substituted with strong electron-withdrawing groups. lboro.ac.ukmdpi.com For instance, if a nitro group were introduced onto the ring, it could be susceptible to displacement by a nucleophile.

Functional group interconversions on the fluorene ring are also feasible. For example, a nitro group could be reduced to an amino group, which could then be further modified.

| Reaction Type | Reagent(s) | Typical Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted fluorene |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Halo-substituted fluorene |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid-substituted fluorene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted fluorene |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Alkyl-substituted fluorene |

Reactivity at the Fluorene 9-Position (e.g., Oxidation, Substitutions)

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a powerful toolkit for forging complex molecular architectures from simpler precursors. In the context of this compound, palladium-catalyzed reactions have been a key focus, enabling the introduction of carbonyl functionalities and the formation of new carbon-carbon bonds.

Palladium-Catalyzed Carbonylation and Carboformylation Reactions

Palladium-catalyzed carbonylation reactions are instrumental in synthetic chemistry for incorporating a carbonyl group (C=O) into organic molecules. nih.gov These reactions often utilize carbon monoxide (CO) gas, but recent advancements have introduced methods that use other molecules as a CO source, enhancing the safety and practicality of these transformations. chemrxiv.orgethz.ch

Carboformylation, a related process, is a highly valuable transformation that introduces both a new carbon-carbon bond and an aldehyde functional group across an unsaturated substrate like an alkyne or alkene. chemrxiv.org This reaction offers a direct route to increase molecular complexity and synthesize densely functionalized aldehydes. amazonaws.comethz.ch A notable strategy in this area involves a "molecular shuffling" process where an aroyl chloride serves as both a carbon electrophile and a source of carbon monoxide, facilitated by a palladium catalyst and a hydrosilane. chemrxiv.orgamazonaws.com

The general mechanism for such palladium-catalyzed carbonylations involves several key steps. Initially, a low-valent palladium(0) complex undergoes oxidative addition with a substrate, such as an aryl halide. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladium-acyl complex. Subsequent reductive elimination then yields the final carbonylated product and regenerates the active palladium(0) catalyst. researchgate.net In carboformylation reactions of alkynes, the process is more intricate, involving the programmed deinsertion and reinsertion of CO from an acid chloride, followed by the reaction of the resulting organopalladium intermediates with the alkyne and a silane. ethz.ch

While specific studies detailing the palladium-catalyzed carbonylation and carboformylation of this compound are not extensively documented in the provided search results, the general principles of these reactions with structurally similar α,β-unsaturated aldehydes and related fluorene derivatives are well-established. nih.govnih.govrsc.org For instance, palladium-catalyzed annulation of arynes with substituted ortho-halostyrenes is a known method for synthesizing 9-fluorenylidene derivatives, highlighting the utility of palladium in forming the fluorene core structure. nih.gov

The table below illustrates a representative example of a palladium-catalyzed carboformylation of an alkyne, which is analogous to the potential transformations involving the unsaturated aldehyde moiety of this compound.

Table 1: Example of Palladium-Catalyzed Carboformylation of an Alkyne

| Substrate (Alkyne) | Aroyl Chloride | Silane | Catalyst System | Product | Yield |

| 1-Phenyl-1-propyne | Benzoyl chloride | (EtO)₃SiH | Pd(dba)₂ / P(t-Bu)₃ | (Z)-2-Methyl-3-phenyl-3-(trimethylsiloxy)acrylaldehyde | 85% |

This data demonstrates the high efficiency and stereoselectivity that can be achieved in such transformations. The development of regiodivergent carbonylation methods further expands the synthetic utility, allowing for the selective formation of either linear or branched products by tuning reaction conditions, such as the concentration of an acidic co-catalyst. nih.gov

Organocatalytic Applications and Mechanisms

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful third pillar of catalysis alongside metal and enzyme catalysis. ualberta.ca For α,β-unsaturated aldehydes like this compound, N-heterocyclic carbenes (NHCs) have proven to be particularly versatile catalysts.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a class of organocatalysts that can induce a polarity reversal (umpolung) in aldehydes, transforming them into nucleophilic species. beilstein-journals.org This is achieved through the formation of a key intermediate known as the Breslow intermediate. beilstein-journals.orgrsc.org The Breslow intermediate, an acyl anion equivalent, can then participate in a variety of carbon-carbon bond-forming reactions. beilstein-journals.org

NHC catalysis has been extensively used in annulation reactions, where new rings are formed. For example, NHC-catalyzed [3+2] and [2+3] annulation reactions between enals and various partners like dioxindoles or ketimines have been developed to synthesize complex heterocyclic structures. rsc.orgnih.gov The reaction pathway and the resulting product can often be controlled by carefully manipulating the reaction intermediates and conditions. nih.gov

In the context of this compound, the enal functionality is a prime handle for NHC catalysis. The reaction of the NHC with the aldehyde group would generate a Breslow intermediate, which could then react with a suitable electrophile. Oxidative NHC catalysis, where an external oxidant is used, can lead to the formation of acyl azolium intermediates, which are powerful electrophiles for further transformations. rsc.org Recent advancements have also explored the use of electrochemistry in NHC catalysis, offering a green and sustainable approach for radical reactions. chemrxiv.org

Table 3: Common NHC-Catalyzed Reactions of Enals

| Reaction Type | Key Intermediate | Product Type |

| Benzoin (B196080) Condensation | Breslow Intermediate | α-Hydroxy Ketones |

| Stetter Reaction | Breslow Intermediate | 1,4-Dicarbonyls |

| [3+2] Annulation | Breslow or Acyl Azolium Intermediate | Five-membered Rings |

| [4+2] Annulation | Homoenolate or Acyl Azolium Intermediate | Six-membered Rings |

The mechanism of these reactions has been a subject of detailed computational studies, which have provided insights into the role of the NHC catalyst, co-catalysts such as bases, and the stereoselectivity of the transformations. rsc.org

Chiral Catalyst Development for Asymmetric Transformations

A major focus in modern catalysis is the development of chiral catalysts that can control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a chiral product. This is of paramount importance in medicinal chemistry and materials science. doi.orgresearchgate.netmdpi.com

In the realm of organocatalysis, chiral NHCs have been designed and successfully applied in a wide range of asymmetric transformations. nih.gov These catalysts often incorporate a chiral backbone, which creates a chiral environment around the active catalytic site, thereby directing the approach of the reactants and influencing the stereochemistry of the product. researchgate.net

Similarly, in transition metal catalysis, chiral ligands are used to modify the metal center and induce enantioselectivity. doi.org Chiral metal complexes can act as standalone photocatalysts, where the metal center both absorbs light and controls the stereochemistry of the reaction. doi.org The development of dual catalytic systems, combining an achiral photocatalyst with a chiral catalyst, has also been a fruitful area of research. doi.org

For this compound, the development of chiral catalysts for asymmetric transformations of its enal moiety is a promising avenue for the synthesis of enantioenriched fluorene-containing compounds. For instance, a chiral NHC could be used to catalyze an asymmetric Stetter reaction or an annulation reaction. Alternatively, a chiral Lewis acid could be used to activate the enal for a nucleophilic attack.

The table below provides examples of chiral catalysts used in asymmetric transformations relevant to the functional groups present in this compound.

Table 4: Examples of Chiral Catalysts for Asymmetric Transformations

| Catalyst Type | Chiral Moiety | Target Transformation |

| Chiral NHC | Aminoindanol-derived triazolium salt | Enantioselective benzoin reaction |

| Chiral Phosphoric Acid | BINOL-derived | Asymmetric Friedel-Crafts reaction |

| Chiral Metal Complex | Box ligand with Cu(I) | Enantioselective radical reactions |

| Chiral Iridium Complex | Bis-cyclometalated Iridium(III) | Asymmetric photocatalysis |

The rational design of these chiral catalysts, often aided by computational studies, continues to push the boundaries of asymmetric synthesis, enabling the efficient and selective production of complex chiral molecules. doi.orgresearchgate.netuni-koeln.de

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 3 9h Fluoren 2 Yl but 2 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. For 3-(9H-Fluoren-2-YL)but-2-enal, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of the proton and carbon framework.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the key structural components of this compound.

The ¹H NMR spectrum is anticipated to display characteristic signals for both the fluorenyl and but-2-enal fragments. The fluorene (B118485) ring system typically exhibits a series of multiplets in the aromatic region (δ 7.0-8.0 ppm). The methylene (B1212753) protons at the C9 position of the fluorene ring are expected to produce a singlet around δ 3.9 ppm. mdpi.com For the but-2-enal chain, a doublet for the methyl group (CH₃) would appear in the upfield region, while the vinylic protons (C=CH) and the aldehydic proton (CHO) would resonate at lower fields, with the aldehydic proton being the most deshielded (typically δ 9.0-10.0 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group. docbrown.info

The ¹³C NMR spectrum complements the proton data by providing information on the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbon of the aldehyde (δ 190-200 ppm) and the carbons of the C=C double bond (δ 125-150 ppm). libretexts.orglibretexts.org The carbons of the fluorene moiety would generate a set of signals in the aromatic region (δ 120-150 ppm), with the C9 carbon appearing at a much higher field (around δ 37 ppm). mdpi.com

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde H | 9.5 - 10.0 | d |

| Vinylic H | 6.5 - 7.5 | m |

| Fluorene Aromatic H | 7.2 - 8.0 | m |

| Fluorene CH₂ (C9) | ~3.9 | s |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C | 190 - 200 |

| Vinylic C | 125 - 160 |

| Fluorene Aromatic C | 120 - 150 |

| Fluorene C9 | ~37 |

Two-dimensional (2D) NMR experiments are indispensable for establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy) would reveal the coupling network between protons. For instance, it would show a correlation between the aldehydic proton and the adjacent vinylic proton, as well as couplings between the protons on the fluorene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or the more modern HSQC (Heteronuclear Single Quantum Coherence) experiment correlates directly bonded protons and carbons. This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) is crucial for determining the stereochemistry, specifically the configuration of the C=C double bond (E/Z isomerism). whiterose.ac.uk For example, a spatial correlation between the aldehydic proton and the methyl protons would suggest a Z-configuration, while a correlation between the vinylic proton and the methyl group might indicate an E-configuration.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Substituent Identification

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak corresponding to the C=O stretch of the conjugated aldehyde will be prominent in the region of 1680-1660 cm⁻¹. The C=C double bond stretch will appear around 1640-1600 cm⁻¹. The aromatic C-H stretching vibrations of the fluorene ring are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will be observed just below 3000 cm⁻¹. polimi.itethz.ch The out-of-plane C-H bending vibrations of the substituted aromatic ring can also provide information about the substitution pattern.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde C=O | Stretch | 1680 - 1660 |

| Alkene C=C | Stretch | 1640 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. msu.edu Common fragmentation patterns would likely involve the loss of the formyl group (-CHO), the methyl group (-CH₃), or cleavage of the butenal side chain. libretexts.orgnist.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the exact molecular formula. mdpi.compolimi.it This is a critical step in confirming the identity of a newly synthesized compound, as it can distinguish between different compounds that may have the same nominal mass. For example, HRMS can differentiate C₁₇H₁₄O from other potential formulas with the same integer mass. msu.edu

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic structure and conjugation of the molecule. The fluorene system is known to be highly fluorescent. researchgate.net The UV-Vis spectrum of this compound is expected to show strong absorptions in the UV region, arising from π-π* transitions within the fluorene ring system and the conjugated butenal moiety. The extended conjugation between the fluorene ring and the butenal group is likely to cause a red-shift (shift to longer wavelengths) of the absorption bands compared to the individual chromophores. msu.edu The emission spectrum (fluorescence) would show the wavelengths of light emitted by the molecule after excitation and can be used to study its photophysical properties.

X-ray Diffraction (XRD) for Solid-State Structural Confirmation of Crystalline Derivatives

For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) offers the most definitive structural proof. polimi.it This technique provides the precise three-dimensional coordinates of every atom in the crystal lattice, confirming the connectivity, bond lengths, bond angles, and stereochemistry in the solid state. While obtaining a suitable crystal of this compound itself might be challenging, the formation of a crystalline derivative (e.g., a hydrazone or an oxime) can provide an avenue for XRD analysis, thereby unambiguously confirming the molecular structure. researchgate.net

Computational and Theoretical Investigations of 3 9h Fluoren 2 Yl but 2 Enal

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. rsc.org It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium to large organic molecules, including fluorene (B118485) derivatives. arxiv.org DFT calculations are centered on determining the electron density of a system to derive its energy and other properties.

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, a process known as geometry optimization. chemrxiv.org Using DFT methods, such as the popular B3LYP functional, the molecular geometry is adjusted iteratively until a minimum on the potential energy surface is located. researchgate.net This optimized geometry corresponds to the most stable conformation of the molecule and provides fundamental data on bond lengths, bond angles, and dihedral angles. For complex molecules, a semi-empirical method like PM6 may be used for initial geometry optimization before employing more robust DFT calculations. arxiv.org The analysis of the resulting electronic structure reveals the distribution of electron density, which is crucial for understanding the molecule's polarity and reactive sites.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes. First, they confirm that the optimized structure is a true energy minimum, which is indicated by the absence of any imaginary frequencies. Second, they predict the molecule's vibrational modes, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. researchgate.net By comparing the calculated vibrational spectrum with experimental data, a detailed assignment of spectral bands to specific molecular motions can be achieved, providing strong validation for the computed structure.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. ossila.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's electronic properties and reactivity. ossila.com A small HOMO-LUMO gap generally suggests that a molecule can be easily excited, which is associated with higher chemical reactivity and specific optical properties. physchemres.org The distribution of the HOMO and LUMO across the molecular framework indicates the regions that are most likely to donate or accept electrons, respectively. In fluorene-based systems designed for optoelectronics, for instance, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO resides on the electron-accepting part. nankai.edu.cn DFT calculations have been used to determine the HOMO-LUMO gaps for various fluorene derivatives, which typically fall in the range of 2.0 to 3.5 eV, depending on the specific donor and acceptor groups attached to the fluorene core. nankai.edu.cnresearchgate.net

Table 1: Representative HOMO-LUMO Gaps for Fluorene-Based Compounds

| Compound Class | Typical Calculated HOMO-LUMO Gap (eV) | Reference |

| Donor-Acceptor Fluorene Chromophores | 2.01 - 2.23 eV | researchgate.net |

| Carbazole-Benzothiadiazole Systems | 2.50 - 2.79 eV | nankai.edu.cn |

| Dithienylbenzothiadiazole Derivatives | ~2.40 eV | nankai.edu.cn |

Note: This table presents typical values for related compound classes to provide context. The specific HOMO-LUMO gap for 3-(9H-Fluoren-2-YL)but-2-enal would require a dedicated calculation.

Vibrational Frequency Calculations for Spectroscopic Correlation

Quantum-Chemical Techniques for Electronic and Optical Properties

To investigate how molecules interact with light, quantum-chemical methods that can describe electronic excited states are necessary. These techniques are essential for predicting and interpreting UV-visible absorption spectra and understanding the photophysical behavior of compounds.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for calculating the electronic excited states of molecules. arxiv.orguci.edu It is an extension of ground-state DFT that can predict electronic transition energies, which correspond to the absorption of light. uci.edu A standard TD-DFT calculation yields the vertical excitation energies and their corresponding oscillator strengths, which relate to the position and intensity of peaks in a UV-visible absorption spectrum. faccts.de This method is particularly valuable for studying intramolecular charge-transfer (ICT) excitations, which are common in "push-pull" molecules containing both electron-donating and electron-withdrawing groups. nih.gov For a molecule like this compound, TD-DFT could elucidate the nature of its electronic transitions, determining whether they are localized on the fluorene unit or involve charge transfer across the conjugated system. Furthermore, TD-DFT can be used to estimate excited-state lifetimes and explore the pathways of fluorescence and other de-excitation processes. stackexchange.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify the transition states that connect reactants to products, providing deep insights into reaction feasibility and kinetics.

DFT calculations can be employed to locate the structures of transition states and reaction intermediates. By calculating the energies of these species relative to the reactants and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy barriers for each step of the reaction, allowing for a theoretical assessment of the reaction rate and mechanism. While specific reaction modeling for this compound is not detailed in the literature, this computational approach is generally applicable to understand its synthesis, potential polymerization, or degradation pathways.

Transition State Analysis and Reaction Pathways

Transition state theory is a cornerstone of computational reaction dynamics, enabling the study of reaction mechanisms and the prediction of reaction rates. For a molecule such as this compound, which possesses multiple reactive sites—including the conjugated enal system and the fluorenyl group—computational methods can elucidate the pathways of various chemical transformations.

Theoretical calculations, often employing Density Functional Theory (DFT), are used to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate and its structure provides insight into the mechanism of the transformation.

For instance, in the context of reactions involving the butenal side chain, such as nucleophilic addition to the carbonyl group or to the β-carbon, transition state analysis can reveal the energy barriers associated with these processes. These calculations can help predict whether a reaction is likely to occur and under what conditions. Research on related fluorene derivatives has utilized DFT calculations to determine the energetics of C-H bond cleavage, a fundamental reaction type. nih.gov In these studies, the transition states for proton-coupled electron transfer were located, and the activation energies were computed to understand the reaction kinetics. nih.gov While specific data for this compound is not available, a similar approach could be applied.

A hypothetical transition state analysis for the 1,4-conjugate addition of a nucleophile (Nu⁻) to this compound is presented in Table 1. The calculated activation energy (ΔG‡) would be a key parameter in determining the feasibility of such a reaction.

Table 1: Hypothetical Transition State Data for Nucleophilic Addition

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) |

| 1,4-Addition of Nu⁻ | 0.0 | 15.2 | -5.8 | 15.2 |

Note: The data in this table is illustrative and based on typical values for similar reactions. Actual values for this compound would require specific quantum chemical calculations.

Furthermore, computational studies on the synthesis of fluorenone from fluorene have identified intermediates and transition states, providing a detailed reaction coordinate. researchgate.net Such analyses rationalize the observed transformations and can guide the development of new synthetic methods. researchgate.net

Conformational Analysis and Stereochemical Preferences

The three-dimensional shape of a molecule is critical to its function and reactivity. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers to their interconversion. For this compound, the key conformational degrees of freedom are the rotation around the single bond connecting the fluorene ring to the butenal side chain and the orientation of the butenal group itself.

Computational methods, from simple molecular mechanics to high-level ab initio calculations, can be used to explore the conformational landscape of the molecule. These studies can predict the relative energies of different conformers and the dihedral angles that define them. Research on the conformational preferences of the 9-fluorenylmethoxycarbonyl (Fmoc) amino moiety has shown that the fluorenyl group has distinct orientational preferences. nih.gov The orientation of the fluorenyl group relative to the rest of the molecule is often found in a trans arrangement. nih.gov

For this compound, the planarity of the conjugated system is a key factor. The molecule is expected to favor conformations where the fluorene ring and the butenal side chain are as coplanar as possible to maximize π-conjugation. aip.org However, steric hindrance between the hydrogen atoms on the fluorene ring and the methyl group of the butenal chain could lead to deviations from planarity.

Table 2 presents a hypothetical conformational analysis for this compound, highlighting the key dihedral angle and relative energies of possible conformers.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (Fluorene-C-C=C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Planar (s-trans) | 180° | 0.0 | 75 |

| Twisted | 150° | 1.5 | 15 |

| Planar (s-cis) | 0° | 2.5 | 10 |

Note: The data in this table is for illustrative purposes. Specific calculations would be needed to determine the precise conformational preferences of this compound.

Studies on other benzylfluorene derivatives have also employed DFT calculations to understand correlated rotational pathways and the barriers to interconversion between different conformers. unibas.it These investigations reveal that even seemingly simple rotations can involve complex, correlated motions of different parts of the molecule. unibas.it

Molecular Dynamics and Molecular Mechanics Simulations for Conformational Landscapes

While static computational methods provide information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time. acs.orgacs.org MD simulations solve Newton's equations of motion for the atoms in a system, providing a trajectory that describes how the positions and velocities of the atoms change. nih.govroyalsocietypublishing.org This allows for the study of conformational changes, solvent effects, and other dynamic processes.

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of solvent molecules, and observing its behavior over a period of nanoseconds or longer. The forces between atoms are typically calculated using a molecular mechanics force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic coordinates.

MD simulations can be used to generate a comprehensive picture of the conformational landscape of this compound. By analyzing the trajectory, one can identify the most populated conformations, the pathways for conformational transitions, and the timescales of these motions. This is particularly useful for understanding the flexibility of the molecule and how its shape might change in different environments.

Studies on the aggregation of polycyclic aromatic hydrocarbons (PAHs) have used MD simulations to understand intermolecular interactions and the formation of clusters. acs.orgcam.ac.uk Similar simulations for this compound could provide insights into its self-assembly properties and its interactions with other molecules.

The results of an MD simulation can be used to calculate various properties, including:

Radial Distribution Functions: To understand the solvation structure around the molecule.

Time Correlation Functions: To study the dynamics of specific motions, such as bond rotations.

Free Energy Landscapes: To visualize the relative stabilities of different conformational states.

By combining the insights from quantum mechanical calculations on static structures with the dynamic information from MD simulations, a comprehensive understanding of the behavior of this compound can be achieved.

Advanced Applications in Chemical Synthesis and Materials Science of 3 9h Fluoren 2 Yl but 2 Enal Derivatives

Role as Versatile Building Blocks in Complex Molecule Synthesis

Derivatives of 3-(9H-fluoren-2-yl)but-2-enal are highly effective organic building blocks, a class of functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comhilarispublisher.com The utility of these compounds stems from the dual reactivity of the fluorene (B118485) core and the butenal side chain.

The synthesis of the parent structure can be envisioned through a condensation reaction, such as an aldol (B89426) or Knoevenagel condensation, between a fluorene-2-carbaldehyde and propanal. smolecule.com The fluorene-2-carbaldehyde precursor itself is a versatile intermediate. smolecule.com Once formed, the α,β-unsaturated aldehyde group in this compound can undergo a wide array of chemical transformations. It is susceptible to nucleophilic additions (both 1,2- and 1,4-conjugate additions), cycloadditions, and oxidation/reduction reactions, allowing for the introduction of diverse functional groups. pressbooks.pub

Furthermore, the C-9 position of the fluorene ring possesses two benzylic acidic hydrogens, making it a key site for functionalization, typically through alkylation under basic conditions. thieme-connect.de This allows for the introduction of substituents to modulate solubility and prevent aggregation, which is crucial for materials applications. This dual reactivity at both the butenal chain and the fluorene bridge makes these derivatives powerful tools for constructing complex and multifunctional molecules.

Precursors for Fluorene-Based Functional Materials

The exceptional photophysical properties of the fluorene scaffold have led to its extensive use in functional organic materials. arabjchem.org Derivatives of this compound serve as key precursors for these materials, with the enal group providing a convenient handle for polymerization or functionalization.

Fluorene-based compounds are cornerstones in the field of organic electronics, particularly for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov The fluorene unit provides a high fluorescence quantum yield, significant photostability, and excellent charge-carrier mobility. nih.gov

Derivatives of this compound can be incorporated into conjugated polymers, which are essential for these devices. smolecule.com The aldehyde functionality can be used in polymerization reactions, for instance, to form poly(fluorene-vinylene) type structures or to append the fluorene unit onto other polymer backbones. The extended π-conjugation across the fluorene and the butenal chain is critical for tuning the electronic properties, such as the HOMO/LUMO energy levels and the bandgap of the resulting materials. This allows for the rational design of materials with specific absorption and emission characteristics, for example, to create efficient blue-light-emitting materials for displays or hole-transporting materials for perovskite solar cells. rsc.org

| Application Area | Role of Fluorene Derivative | Key Properties Conferred by Fluorene | Relevant Derivative Examples |

| OLEDs | Emitter, Host, or Charge-Transport Material | High photoluminescence, blue emission, thermal stability | Polyfluorenes, Spirofluorenes |

| OPVs / Solar Cells | Donor or Acceptor Material, Hole-Transport Layer | Broad absorption, high hole mobility, good film-forming properties | Fluorene-based enamines, D-A copolymers rsc.orgacs.org |

| OFETs | Semiconductor Layer | High charge-carrier mobility, solution processability | Bipolar fluorene-based materials nih.gov |

| Fluorescent Probes | Fluorophore for Bioimaging | High quantum yield, photostability, sensitivity to environment | Donor-Acceptor-Donor (D-A-D) fluorenes nih.gov |

The fluorene framework can be incorporated into ligand structures for transition metal catalysis. While nitrogen-containing fluorene derivatives like 4,5-diazafluorene (B6599424) are more commonly studied as ligands, the carbon-based scaffold of this compound can be chemically modified to create novel ligand systems. arabjchem.org

The enal group can be converted into various chelating moieties. For example, reaction with amines can produce imine or enamine-based ligands. Reduction of the aldehyde followed by phosphine (B1218219) substitution can yield phosphine ligands. These transformations allow for the synthesis of ligands where the fluorene unit can influence the steric and electronic environment of a metal center. Such ligands have potential applications in cross-coupling reactions, hydrogenation, and hydroformylation catalysis. For instance, palladacycles derived from phosphinite ligands have shown high activity in addition reactions of arylboronic acids with α,β-unsaturated ketones. nih.gov

Organic Electronics and Photonic Devices

Derivatization for Enhanced Reactivity or Specific Molecular Interactions

The chemical reactivity of this compound can be precisely tuned through derivatization at multiple sites on the molecule. This allows for the optimization of its properties for specific applications.

The reactivity of these derivatives is governed by the interplay between the fluorene core and the α,β-unsaturated aldehyde group.

Fluorene Core Reactivity : The C-9 position is the most reactive site on the fluorene core for alkylation or substitution. thieme-connect.de This is often exploited to attach bulky or solubilizing groups (e.g., dialkyl chains) that prevent π-stacking and improve processability in materials science applications. The aromatic rings can undergo electrophilic substitution, although this is less common. The stability and reactivity of the core can also be influenced by the formation of fluorenyl cations or other reactive intermediates. nih.gov

Enal Group Reactivity : The α,β-unsaturated aldehyde is a classic Michael acceptor, making the β-carbon susceptible to attack by nucleophiles. The carbonyl carbon itself is electrophilic and reacts with a different set of nucleophiles. pressbooks.pub This predictable reactivity is fundamental to its use as a synthetic building block.

Fluorination : Introducing fluorine atoms into the fluorene scaffold is a common strategy to modulate electronic properties, metabolic stability, and bioactivity. nih.govnih.gov Fluorination can alter the electron-accepting or -donating nature of the molecule, thereby influencing charge transport and photophysical behavior.

The following table summarizes how structural modifications can influence the properties and reactivity of fluorene derivatives.

| Modification Site | Type of Derivatization | Effect on Properties/Reactivity |

| C-9 Position | Alkylation (e.g., with octyl, decyl chains) | Increases solubility, prevents aggregation, improves film morphology. nih.gov |

| Butenal Chain | Nucleophilic Addition to C=O | Forms alcohols, imines, etc., for further functionalization. |

| Butenal Chain | Michael (1,4) Addition | Adds nucleophiles to the β-position, extending the carbon skeleton. |

| Aromatic Rings | Electrophilic Substitution (e.g., bromination) | Provides handles for cross-coupling reactions (e.g., Suzuki, Heck) to build larger conjugated systems. nih.gov |

| Overall Structure | Fluorination | Modulates electronic properties, enhances thermal stability, and can increase biological activity. nih.govnih.gov |

Bio-inspired Synthesis and Chemical Biology Applications (excluding clinical human trials)

The fluorene scaffold is present in several natural products and has been explored for various biological activities, including as an anticancer, antimicrobial, and anti-inflammatory agent. ontosight.aimdpi.com This has spurred interest in using fluorene derivatives in chemical biology and bio-inspired synthesis.

Bio-inspired synthesis aims to mimic nature's strategies for constructing complex molecules. For instance, the "Biology Oriented Synthesis" (BIOS) approach involves simplifying complex natural product scaffolds to create more synthetically accessible, yet still biologically relevant, molecules. acs.org Derivatives of this compound could serve as starting points in such strategies. The enal functionality is a key feature in many biosynthetic pathways, often participating in intramolecular cyclizations or Diels-Alder reactions to build polycyclic systems.

In chemical biology, fluorene derivatives are widely used as fluorescent probes for imaging due to their high quantum yields and environmental sensitivity. nih.gov The this compound framework can be derivatized to create probes that target specific cellular components, such as lysosomes, or to report on local polarity. nih.gov Furthermore, by hybridizing the fluorene moiety with other pharmacophores, novel compounds with potential therapeutic activity can be designed. For example, fluorene derivatives have been synthesized and evaluated as RORγt inverse agonists for potential application in autoimmune diseases and as DHFR inhibitors. arabjchem.orgnih.gov

Emerging Research Directions and Future Perspectives for 3 9h Fluoren 2 Yl but 2 Enal

Development of Novel Synthetic Routes with High Efficiency and Selectivity

The efficient and selective synthesis of 3-(9H-Fluoren-2-YL)but-2-enal is a cornerstone for its extensive investigation and application. While specific high-yield routes for this exact compound are not extensively documented in publicly available literature, established organic synthesis reactions provide a strong foundation for the development of novel and efficient pathways.

A primary and logical approach to synthesize this compound is through an Aldol (B89426) Condensation reaction. srmist.edu.inthieme-connect.demdpi.commagritek.comlibretexts.org This method would involve the reaction of 9H-fluorene-2-carbaldehyde with acetone (B3395972) in the presence of a base or acid catalyst, followed by dehydration. The key to high efficiency and selectivity lies in the optimization of reaction conditions, such as the choice of catalyst, solvent, and temperature, to favor the desired product and minimize side reactions.

Another powerful method for its synthesis is the Wittig Reaction . organic-chemistry.orgwikipedia.orgpressbooks.publumenlearning.commasterorganicchemistry.com This reaction would utilize 9H-fluorene-2-carbaldehyde and a phosphorus ylide, such as triphenylphosphoranylideneacetone. The Wittig reaction is renowned for its reliability in forming carbon-carbon double bonds with good control over stereochemistry, which would be crucial for obtaining the desired isomer of this compound.

Furthermore, modern cross-coupling reactions could offer highly efficient and selective routes. For instance, a Suzuki or Stille coupling could be envisioned, where a fluorenylboronic acid or stannane (B1208499) derivative is coupled with a suitable butenal-containing partner.

Future research in this area will likely focus on developing catalytic and environmentally benign synthetic methods. The use of organocatalysis, for example, could provide a greener alternative to traditional metal-based catalysts. rsc.orgnih.govresearchgate.netbeilstein-journals.orgnih.gov The development of one-pot syntheses that minimize purification steps and maximize atom economy will also be a significant area of advancement.

Table 1: Potential Synthetic Routes for this compound

| Reaction Type | Reactants | Key Advantages |

| Aldol Condensation | 9H-fluorene-2-carbaldehyde, Acetone | Readily available starting materials, well-established reaction. srmist.edu.inthieme-connect.demdpi.commagritek.comlibretexts.org |

| Wittig Reaction | 9H-fluorene-2-carbaldehyde, Triphenylphosphoranylideneacetone | High reliability in C=C bond formation, good stereochemical control. organic-chemistry.orgwikipedia.orgpressbooks.publumenlearning.commasterorganicchemistry.com |

| Suzuki Coupling | 2-Fluorenylboronic acid, 3-Bromo-but-2-enal | High efficiency and functional group tolerance. acs.org |

| Organocatalysis | 9H-fluorene-2-carbaldehyde, Acetone (with chiral amine catalyst) | Enantioselective synthesis potential, environmentally friendly. rsc.orgnih.govresearchgate.netbeilstein-journals.orgnih.gov |

Exploration of Unconventional Reactivity Modes for Unprecedented Transformations

The α,β-unsaturated aldehyde functionality in this compound is a versatile reactive handle that can participate in a wide array of chemical transformations. While standard reactions like Michael additions and reductions are expected, future research will likely delve into more unconventional reactivity modes to unlock novel molecular architectures.

The bulky fluorene (B118485) group is expected to exert significant steric and electronic influence on the reactivity of the butenal moiety. This could lead to unusual regioselectivity and stereoselectivity in reactions. For example, in Diels-Alder reactions , this compound could act as a dienophile, and the fluorene group could direct the approach of the diene to a specific face of the molecule, leading to high diastereoselectivity.

Furthermore, the exploration of photochemical reactions could unveil unique transformations. The fluorene core is known for its photophysical properties, and its excitation could lead to intramolecular energy transfer or electron transfer processes that activate the butenal system in novel ways. mdpi.comrsc.orgtue.nluef.finih.govdiva-portal.org This could enable cycloadditions, isomerizations, or rearrangements that are not accessible under thermal conditions.

The use of N-Heterocyclic Carbene (NHC) catalysis opens up possibilities for umpolung reactivity, where the normal electrophilic character of the aldehyde carbon is reversed. researchgate.net This could allow this compound to act as a nucleophile in reactions with various electrophiles, leading to the formation of complex molecular structures.

Integration into Advanced Catalytic Cycles for Sustainable Chemical Production

The unique electronic properties of the fluorene moiety suggest that this compound and its derivatives could serve as valuable ligands or precursors for catalysts in sustainable chemical production. The integration of this compound into advanced catalytic cycles is a promising area of future research.

The fluorene ring system can be readily functionalized, allowing for the tuning of the steric and electronic properties of the molecule. This makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis . For instance, by introducing chiral centers into the fluorene backbone or the butenal side chain, it may be possible to create ligands that can induce high enantioselectivity in a variety of catalytic reactions, such as hydrogenations, cross-couplings, and cycloadditions.

Moreover, the conjugated system of this compound could be exploited in photoredox catalysis . The ability of the fluorene moiety to absorb light and engage in single-electron transfer processes could be harnessed to drive a range of chemical transformations under mild and environmentally friendly conditions.

The development of organocatalysts based on the this compound scaffold is another exciting prospect. The aldehyde group can be converted into various catalytically active functionalities, such as iminium ions or enamines, which can catalyze a wide range of organic reactions. rsc.orgnih.govresearchgate.netbeilstein-journals.orgnih.gov The fluorene unit would serve to modulate the catalyst's activity and selectivity.

Design and Synthesis of Derivatives for Specific Advanced Material Applications

The fluorene core is a well-established building block for a variety of advanced materials, particularly in the field of organic electronics. tue.nlresearchgate.netresearchgate.netacs.orgrsc.org The presence of the reactive butenal group in this compound provides a convenient handle for the synthesis of a wide range of derivatives with tailored properties for specific applications.

One of the most promising areas is the development of organic light-emitting diodes (OLEDs) . By modifying the butenal side chain with different aromatic or heterocyclic groups, it is possible to tune the emission color and improve the charge transport properties of the resulting materials. The high thermal stability of the fluorene core is also a significant advantage for the longevity of OLED devices.

Another potential application is in the field of organic photovoltaics (OPVs) . The extended π-conjugation of derivatives of this compound could lead to materials with strong absorption in the visible and near-infrared regions of the solar spectrum, making them suitable as donor or acceptor materials in OPV devices.

Furthermore, the aldehyde functionality can be used to immobilize the molecule onto surfaces or to incorporate it into polymer backbones, leading to the development of sensors or smart materials . For example, the fluorescence of the fluorene unit could be sensitive to the presence of specific analytes that react with the butenal group, forming the basis of a chemical sensor.

Table 2: Potential Advanced Material Applications of this compound Derivatives

| Application Area | Key Properties to Engineer | Potential Derivative Structures |

| Organic Light-Emitting Diodes (OLEDs) | Tunable emission color, high quantum efficiency, good charge transport. researchgate.netrsc.org | Derivatives with various aromatic/heterocyclic substituents on the butenal chain. |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good charge mobility. | Copolymers incorporating the fluorenylbutenal moiety. |

| Chemical Sensors | High sensitivity and selectivity, fluorescence quenching/enhancement upon analyte binding. | Immobilized derivatives on surfaces or nanoparticles. |

| Smart Materials | Reversible changes in optical or electronic properties in response to stimuli. | Polymers with pendant fluorenylbutenal units. |

Synergistic Approaches Combining Experimental and Computational Methods for Predictive Chemistry

The synergy between experimental synthesis and characterization and computational modeling is poised to accelerate the discovery and development of new applications for this compound and its derivatives. worldscientific.comresearchgate.netacs.orgbohrium.comacs.orgresearchgate.netnih.gov Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, reactivity, and spectroscopic properties of these molecules, guiding experimental efforts and enabling predictive design.

Computational studies can be employed to:

Predict Reactivity: Calculate reaction barriers and transition state geometries to understand and predict the outcomes of various chemical reactions involving this compound. worldscientific.comresearchgate.netacs.org This can help in designing more efficient synthetic routes and exploring unconventional reactivity.

Elucidate Electronic Properties: Determine the HOMO-LUMO gap, ionization potential, and electron affinity to predict the suitability of derivatives for applications in organic electronics. worldscientific.comresearchgate.net

Simulate Spectroscopic Data: Calculate UV-Vis absorption and emission spectra to aid in the interpretation of experimental data and to design molecules with desired photophysical properties. worldscientific.comresearchgate.net

Guide Catalyst Design: Model the interaction of this compound-based ligands with metal centers to design more effective catalysts for specific transformations.

By combining the predictive power of computational chemistry with targeted experimental work, researchers can significantly streamline the process of discovering new materials and reactions based on the this compound scaffold. This integrated approach will be crucial for unlocking the full potential of this versatile molecule in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.